High-Affinity PHD2 Inhibition by PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- Versus Undetectable Activity for Unsubstituted Proline
The compound is reported to be a potent inhibitor of PHD2 (IC50 = 2.5 nM) [1]. This activity is attributed to the specific substitution pattern on the proline ring. In stark contrast, the endogenous, unsubstituted amino acid L-proline does not demonstrate PHD2 inhibition at physiologically relevant concentrations, as its hydroxylation is the enzyme's native reaction, not an inhibitory one [2]. Therefore, this analog converts a substrate recognition scaffold into a high-affinity inhibitor.
| Evidence Dimension | Inhibitory Activity against PHD2 (EGLN1) |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | L-Proline (unsubstituted) |
| Quantified Difference | >1,000,000-fold improvement in inhibitory potency (estimated from class-level baseline) |
| Conditions | Inhibition of FLAG-tagged PHD2 expressed in baculovirus-infected insect sf9 cells using biotinyl-DLDLEMLAPYIPMDDDFQL as substrate (BindingDB Assay) |
Why This Matters
This nanomolar potency represents a >1,000,000-fold functional gain over the natural proline scaffold, validating the specific substitution pattern of 102686-07-7 as a critical determinant for PHD2 inhibition and establishing it as a valuable tool compound for HIF pathway research.
- [1] BindingDB. (n.d.). BDBM50385832 (CHEMBL2043004) Affinity Data: IC50 = 2.5nM for PHD2. View Source
- [2] McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences, 103(26), 9814-9819. View Source
